2-Bromocrotonaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related brominated aldehydes can be achieved through various methods. For instance, 2-bromobenzaldehydes can be synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination, with O-methyloxime serving as a directing group . Additionally, 2-bromobenzaldehydes can react with arylhydrazines in the presence of a palladium catalyst and phosphorus chelating ligands to afford 1-aryl-1H-indazoles . These methods demonstrate the versatility of brominated aldehydes in chemical synthesis.
Molecular Structure Analysis
The molecular structure of brominated aldehydes can be analyzed through various spectroscopic techniques. For example, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes were characterized by FT-IR, GC-MS, and NMR spectroscopy. Theoretical studies, including geometry optimization and potential energy scan (PES), were used to predict the favored conformations of these molecules . In another study, the molecular structure of 2-bromo-5-fluorobenzaldehyde was determined, revealing trans positioning of the benzaldehyde O atom to the 2-bromo substituent and short Br⋯F interactions in the crystal .
Chemical Reactions Analysis
Brominated aldehydes participate in a variety of chemical reactions. The reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines can lead to the formation of 2-aryl-1,2-dihydrophthalazines . Another example is the rhodium(I)-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids, which yields indenone derivatives . These reactions highlight the reactivity of brominated aldehydes and their utility in constructing complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aldehydes can be inferred from their molecular structures and the types of reactions they undergo. For instance, the presence of a bromine atom can significantly affect the electron distribution within the molecule, which can influence its reactivity. The crystal structure of 2-bromo-5-fluorobenzaldehyde shows specific interactions such as Br⋯F contacts and π-stacking, which can impact the compound's physical properties, such as melting point and solubility .
Scientific Research Applications
Synthesis of Substituted 2-Bromobenzaldehydes
2-Bromocrotonaldehyde is utilized in the synthesis of substituted 2-bromobenzaldehydes, a process involving selective palladium-catalyzed ortho-bromination. This method demonstrates the compound's utility in complex organic synthesis, leading to products with potential applications in various chemical industries (Dubost et al., 2011).
Cytotoxicity and Gene Expression Studies
Research has shown that crotonaldehyde, a related compound, affects gene expression in human bronchial epithelial cells, indicating its potential as a risk factor for pulmonary diseases. This study provides insights into the molecular mechanisms underlying the cytotoxicity and tissue injury caused by such aldehydes (Liu et al., 2010).
Bromovinyl Aldehyde Chemistry
Advancements in bromovinyl aldehyde chemistry, particularly 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, have been significant over the past decade. These compounds are crucial for constructing a wide range of biologically and medicinally relevant materials (Ghosh & Ray, 2017).
Synthesis of 2-Aryl-1,2-Dihydrophthalazines
The reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, which may include derivatives of 2-bromocrotonaldehyde, leads to the formation of 2-aryl-1,2-dihydrophthalazines. This process is significant in the synthesis of complex organic compounds (Aljaar et al., 2013).
Dehalogenation Studies in Soil Bacteria
Studies on soil bacteria that use components like 1,3-dichloropropene as a carbon source have revealed the role of enzymes like trans-3-chloroacrylic acid dehalogenase in converting bromo- and chloroacrylate to malonate semialdehyde. This research provides valuable insights into bacterial pathways for breaking down halogenated compounds (Wang et al., 2003).
properties
IUPAC Name |
(Z)-2-bromobut-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZLVLCBCZGSSH-RQOWECAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C=O)\Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromocrotonaldehyde | |
CAS RN |
24247-53-8, 33718-99-9 | |
Record name | Crotonaldehyde, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024247538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol, 2-bromo-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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